
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex chemical entity notable for its unique structure and diverse applications. It is characterized by a combination of pyridine, piperidine, pyrrolidine, and phenyl groups, which impart distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone involves multiple steps, typically starting with the formation of intermediate compounds:
Step 1: : Synthesis of 3-chloropyridin-2-yl ether by reacting 3-chloropyridine with an appropriate alcohol under basic conditions.
Step 2: : Formation of piperidin-1-yl intermediate through nucleophilic substitution reactions.
Step 3: : Attachment of the pyrrolidin-1-ylsulfonyl group to a phenyl ring via sulfonylation reactions.
Final Step: : Coupling the intermediates through condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring cost efficiency, high yield, and minimal environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the pyridine or piperidine rings.
Reduction: : Reduction reactions can be performed on the sulfonyl group, altering its oxidation state.
Substitution: : Both nucleophilic and electrophilic substitutions are possible, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Sulfides and amines.
Substitution Products: : Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
This compound finds extensive use in various fields due to its versatile structure:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a ligand for receptor studies or enzyme inhibition assays.
Industry: : Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Interacts with specific enzymes or receptors, often inhibiting or modulating their activity.
Pathways Involved: : May affect signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
**4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)phenyl)methanone
**(4-(Pyrrolidin-1-ylsulfonyl)phenyl)methanone
**(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-sulfonylphenyl)methanone
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities, setting it apart from other similar molecules.
Hope this hits all the points you're looking for! Any part in particular catch your interest?
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-19-4-3-11-23-20(19)29-17-9-14-24(15-10-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h3-8,11,17H,1-2,9-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZARVSQYPWNPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679608.png)
![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)
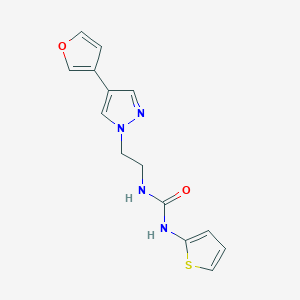
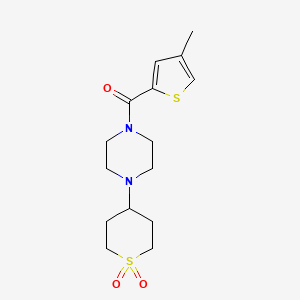
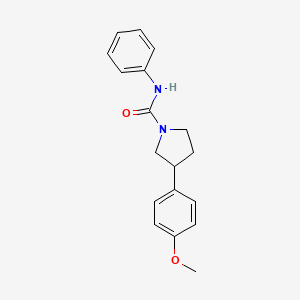
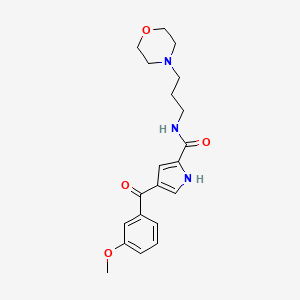
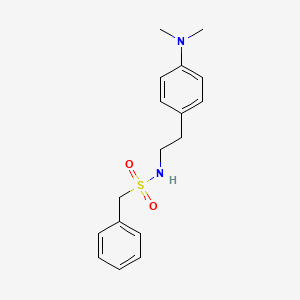
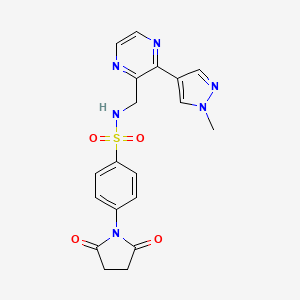
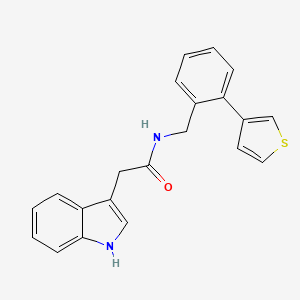
![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)
![3-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2679626.png)
![1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2679627.png)
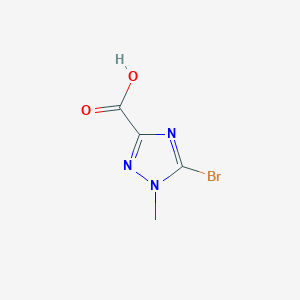
![N-(5-chloro-2-methoxyphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2679629.png)
